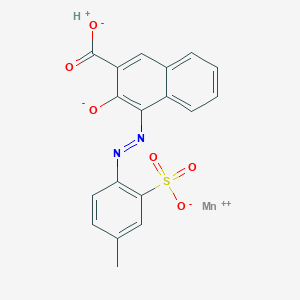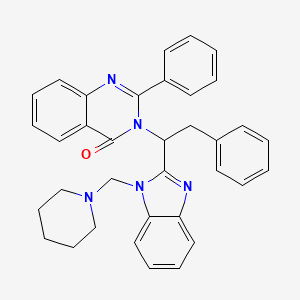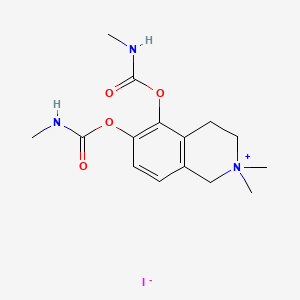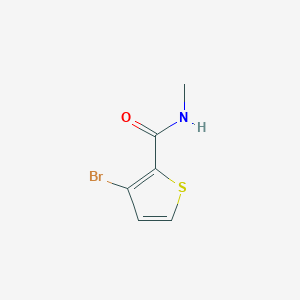
3-Bromo-thiophene-2-carboxylic acid methylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-thiophene-2-carboxylic acid methylamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the third position and a carboxylic acid methylamide group at the second position of the thiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-thiophene-2-carboxylic acid methylamide typically involves the bromination of thiophene derivatives followed by the introduction of the carboxylic acid methylamide group. One common method involves the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-thiophene-2-carboxylic acid is then converted to its methylamide derivative through a reaction with methylamine under appropriate conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
3-Bromo-thiophene-2-carboxylic acid methylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid methylamide group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include thiophene amines and alcohols.
科学的研究の応用
3-Bromo-thiophene-2-carboxylic acid methylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of 3-Bromo-thiophene-2-carboxylic acid methylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and the carboxylic acid methylamide group can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-thiophene-3-carboxylic acid: Similar structure but with different substitution pattern.
3-Methyl-thiophene-2-carboxylic acid: Contains a methyl group instead of a bromine atom.
Thiophene-2-carboxylic acid: Lacks the bromine atom and methylamide group.
Uniqueness
3-Bromo-thiophene-2-carboxylic acid methylamide is unique due to the combination of the bromine atom and the carboxylic acid methylamide group on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C6H6BrNOS |
|---|---|
分子量 |
220.09 g/mol |
IUPAC名 |
3-bromo-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6BrNOS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,1H3,(H,8,9) |
InChIキー |
PFXHDUQSFQPSKB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


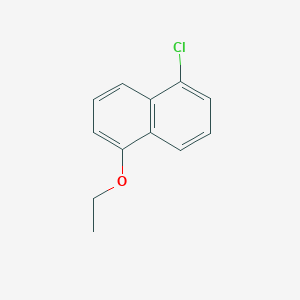

![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
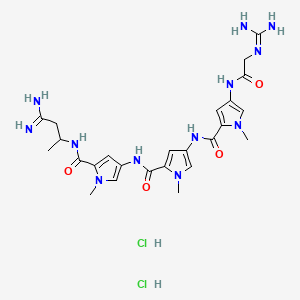

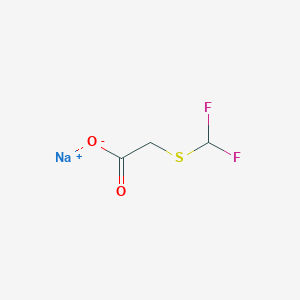
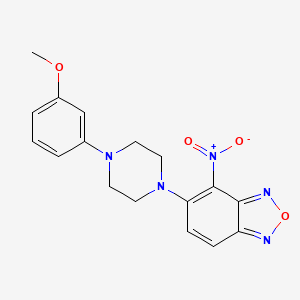
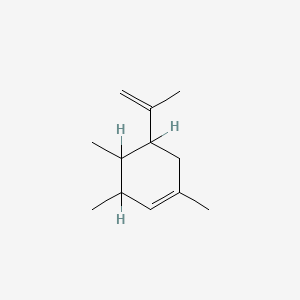
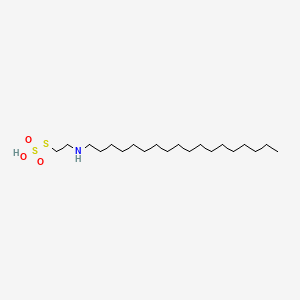
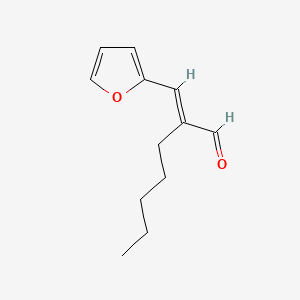
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
